Methyl 4-cyclopentyl-2,4-dioxobutanoate
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Overview
Description
Methyl 4-cyclopentyl-2,4-dioxobutanoate is an organic compound with the molecular formula C10H14O4. It is a derivative of butanoic acid and features a cyclopentyl group attached to a dioxobutanoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyclopentyl-2,4-dioxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-cyclopentyl-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopentyl-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in diols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
Methyl 4-cyclopentyl-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-cyclopentyl-2,4-dioxobutanoate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyclobutyl-2,4-dioxobutanoate: Similar in structure but with a cyclobutyl group instead of a cyclopentyl group.
Methyl 2,4-dioxo-4-phenylbutanoate: Features a phenyl group attached to the dioxobutanoate moiety.
Uniqueness
Methyl 4-cyclopentyl-2,4-dioxobutanoate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14O4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 4-cyclopentyl-2,4-dioxobutanoate |
InChI |
InChI=1S/C10H14O4/c1-14-10(13)9(12)6-8(11)7-4-2-3-5-7/h7H,2-6H2,1H3 |
InChI Key |
UJWVLLCCRTZHQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1CCCC1 |
Origin of Product |
United States |
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